N-((5-(3-甲氧基苯基)异恶唑-3-基)甲基)-5-氧代-1-苯基吡咯烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including an isoxazole ring, a phenyl ring, a pyrrolidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring, a phenyl ring, a pyrrolidine ring, and a carboxamide group . The presence of these groups would likely confer a degree of aromaticity and polarity to the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenyl ring could undergo electrophilic aromatic substitution. The isoxazole ring could undergo nucleophilic aromatic substitution. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of an isoxazole ring, a phenyl ring, a pyrrolidine ring, and a carboxamide group would likely make the compound relatively polar and potentially capable of forming hydrogen bonds .科学研究应用
用于细胞毒性研究的合成和表征:
- Hassan 等人 (2014) 的一项研究重点是合成和表征 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,这些化合物在结构上与所讨论的化合物相关。这些衍生物被评估了对艾氏腹水癌 (EAC) 细胞的细胞毒活性 (Hassan, Hafez, & Osman, 2014).
放射性药物合成:
- Bobeldijk 等人 (1990) 描述了用于放射性药物应用的相关化合物的合成,这些化合物用于医学成像和诊断 (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).
体外抗糖尿病筛选:
- Lalpara 等人 (2021) 合成了 N-取代-6-甲基-4-{4-[5-(4-硝基苯基)-1,3,4-恶二唑-2-基]甲氧基苯基}-2-氧代-1,2,3,4-四氢嘧啶-5-甲酰胺,具有类似结构的化合物,并评估了它们的体外抗糖尿病活性 (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
药理学中的选择性和有效拮抗剂:
- Liao 等人 (2000) 的研究涉及合成 N-[4-甲氧基-3-(4-甲基哌嗪-1-基)苯基] 2'-甲基-4'-(5-甲基-1,2,4-恶二唑-3-基)联苯-4-甲酰胺的新类似物,一种类似于所请求化合物的化合物,作为药理学中的有效和选择性拮抗剂 (Liao, Böttcher, Harting, Greiner, van Amsterdam, Cremers, Sundell, März, Rautenberg, & Wikström, 2000).
有机化学中的异恶唑烷合成:
- Karyakarte, Smith 和 Chemler (2012) 报告了异恶唑烷的立体选择性合成,该类化合物包括与所讨论化合物在结构上相关的化合物。这种合成在有机化学、药物发现和化学生物学中具有重要意义 (Karyakarte, Smith, & Chemler, 2012).
抗菌剂合成:
- Desai, Dodiya 和 Shihora (2011) 合成了 N-{5-[(2-氯苯基)亚甲基]-2-(4-羟基苯基]-4-氧代(1,3-噻唑烷-3-基)}{4-[2-(4-甲基苯基)-4-氧代(3-氢喹唑啉-3-基)]苯基}甲酰胺,与所请求化合物相关的化合物,以作为抗菌剂的潜在用途 (Desai, Dodiya, & Shihora, 2011).
阿尔茨海默病治疗中的 HDAC6 抑制:
- Lee 等人 (2018) 开发了一系列 5-芳基吲哚基取代的异羟肟酸,包括 N-羟基-4-((5-(4-甲氧基苯甲酰)-1H-吲哚-1-基)甲基)苯甲酰胺,用于选择性抑制组蛋白脱乙酰酶 6 (HDAC6),显示出作为阿尔茨海默病治疗的潜力 (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
属性
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-5-6-15(10-19)20-12-17(24-29-20)13-23-22(27)16-11-21(26)25(14-16)18-7-3-2-4-8-18/h2-10,12,16H,11,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHPZIAFZDYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。